N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Description

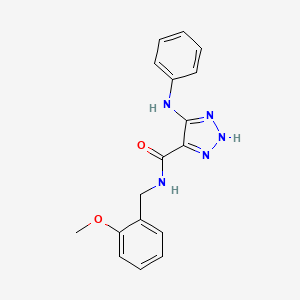

N-(2-Methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 2-methoxybenzyl group, at position 5 with a phenylamino moiety, and at position 4 with a carboxamide functional group. The 2-methoxybenzyl substituent contributes to lipophilicity, while the phenylamino group at position 5 may influence hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

5-anilino-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-18-17(23)15-16(21-22-20-15)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,23)(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJMVOWGORTDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is the dopaminergic system . This compound is a derivative of the N-2-methoxybenzyl-phenethylamine (NBOMe) class of drugs, which are known to have potent hallucinogenic effects.

Mode of Action

The compound interacts with its targets by inducing rewarding and reinforcing effects via a dopaminergic mechanism . This interaction results in changes in the user’s perception, mood, and consciousness, which are characteristic of hallucinogenic substances.

Biochemical Pathways

The affected biochemical pathways primarily involve the dopaminergic system . The compound’s interaction with this system can lead to a series of downstream effects, including alterations in mood, perception, and consciousness.

Pharmacokinetics

It is known that the presence of the n-2-methoxybenzyl group significantly increases the lipophilicity of the compound, which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of rewarding and reinforcing effects via a dopaminergic mechanism. This can lead to changes in mood, perception, and consciousness.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilicity and brain permeability can be influenced by factors such as pH and temperature. Additionally, the compound’s toxicity can be influenced by the presence of certain enzymes, such as cytochrome P450 (CYP) enzymes, which play a potential role in detoxification or bioactivation.

Biological Activity

N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a triazole ring linked to a phenylamino group and a methoxybenzyl substituent. The synthesis typically involves a multi-step process:

- Formation of the Triazole Ring : This is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction.

- Substitution with Phenylamino Group : The triazole is then functionalized with a phenylamino group.

- Attachment of the 2-Methoxybenzyl Group : This final step completes the synthesis, optimizing for yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates significant antiproliferative activity against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 1.1 μM to 2.6 μM against these cell lines, indicating potent activity that outperforms standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects includes:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its antiproliferative effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Target Pathogens : Effective against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values comparable to established antibiotics .

Comparative Analysis

A comparative analysis of related compounds reveals how structural variations influence biological activity. The following table summarizes key findings:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains both 2-methoxybenzyl and phenylamino groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks phenylamino group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks both substituents | Variable activity depending on other substituents | Variable antimicrobial effects |

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:

- Lung Cancer Treatment : A study demonstrated that triazole derivatives could synergize with existing therapies like Sorafenib to enhance efficacy against non-small cell lung cancer (NSCLC) by inhibiting NANOG expression .

- Antibacterial Efficacy : Research indicated that specific triazole derivatives exhibited potent antibacterial activity comparable to traditional antibiotics, highlighting their potential as alternative treatments for bacterial infections .

Comparison with Similar Compounds

Substituent Variations in the 1-Aryl Group

The 1-aryl group in triazole-carboxamides modulates steric and electronic properties. Key analogs include:

- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Features a 4-methoxyphenyl group at position 1 and a 4-chlorophenyl amide. The methoxy group enhances solubility compared to halogenated analogs, while the cyclopropyl substituent at position 5 may improve metabolic stability .

Table 1: Substituent Effects on Physicochemical Properties

*Estimated using fragment-based methods.

Position 5 Modifications

The substituent at position 5 critically impacts bioactivity:

- Trifluoromethyl (CF₃) : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide exhibit high growth inhibition (GP = 68.09%) against lung cancer NCI-H522 cells due to enhanced electron-withdrawing effects and target binding .

- Phenylamino: The target compound’s phenylamino group may reduce potency compared to CF₃ analogs but could improve selectivity by avoiding off-target interactions .

- Methyl : Methyl-substituted analogs (e.g., ZIPSEY) show moderate activity, suggesting smaller substituents may limit steric hindrance but reduce binding affinity .

Amide Side Chain Diversity

The amide nitrogen’s substitution influences solubility and target engagement:

- Hydrophilic Groups: Hydroxyethyl or morpholino substituents (e.g., LOHWIP) enhance aqueous solubility but may reduce blood-brain barrier penetration .

- Aromatic Halogens: 4-Fluorobenzyl (e.g., 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) improves metabolic stability and kinase inhibition (e.g., c-Met) .

- Methoxy vs. Ethoxy : The target compound’s 2-methoxybenzyl group balances lipophilicity and hydrogen-bonding capacity, whereas ethoxy analogs (e.g., N-(2-ethoxyphenyl)-5-methyl-1-phenyl-...) may exhibit slower hepatic clearance .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

The compound is typically synthesized via a multi-step process involving condensation reactions and cyclization. For example, analogous triazole carboxamides are prepared by reacting substituted anilines with isocyanides to form intermediates, followed by azide cyclization . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water). Purity ≥95% is confirmed by HPLC (C18 column, UV detection at 254 nm) and LC-MS .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazole carbons at δ 145–160 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H17N5O2: 324.1456) .

- Elemental analysis : Confirms C, H, N content (deviation <0.4%) .

Q. How do solubility limitations of triazole carboxamides impact experimental design?

Low aqueous solubility (common in hydrophobic triazole derivatives) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is often used for stock solutions, followed by dilution in buffered saline. For in vitro assays, concentrations should remain below 1% DMSO to avoid cytotoxicity .

Q. What enzyme targets are associated with this compound’s bioactivity?

Structural analogs inhibit cyclooxygenase-2 (COX-2) and c-Met kinase. COX-2 inhibition is assessed via prostaglandin E2 ELISA (IC50 <10 µM), while c-Met activity is tested using kinase inhibition assays (e.g., ADP-Glo™) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Catalyst optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (≥85%) .

- Flow chemistry : Enhances reproducibility for intermediates like methoxybenzyl isocyanides .

Q. What computational strategies predict interaction mechanisms with biological targets?

Density functional theory (DFT) calculates electron distribution (e.g., HOMO/LUMO orbitals) to identify reactive sites. Molecular docking (AutoDock Vina) models binding to COX-2 or c-Met, with validation via MD simulations (NAMD, 100 ns) .

Q. How to resolve contradictions in reported enzyme inhibition data?

Discrepancies (e.g., COX-2 vs. COX-1 selectivity) may arise from assay conditions. Solutions:

Q. What crystallographic techniques elucidate the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles and π-π stacking. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) ensures high resolution (<0.8 Å) .

Q. What mechanisms underlie its antitumor activity in diverse cell lines?

c-Met kinase inhibition disrupts downstream signaling (PI3K/AKT/mTOR), inducing apoptosis in MCF-7 and A549 cells. Validate via Western blot (phosphorylated c-Met reduction) and caspase-3 activation assays .

Q. How to establish structure-activity relationships (SAR) for derivatives?

- Substituent variation : Replace methoxybenzyl with fluorinated or brominated groups to enhance lipophilicity and target affinity .

- Bioisosteric replacement : Substitute triazole with pyrazole to assess tolerance in kinase binding pockets .

- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.